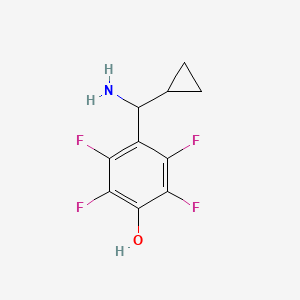
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol is a synthetic organic compound characterized by the presence of an aminocyclopropylmethyl group attached to a tetrafluorophenol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclopropylmethylamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine source under basic conditions.
Introduction of the Tetrafluorophenol Group: The cyclopropylmethylamine is then reacted with a tetrafluorophenol derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as fluorinated polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol involves its interaction with specific molecular targets. The aminocyclopropylmethyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The tetrafluorophenol core can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)-2,3,5,6-tetrafluorophenol: Similar structure but lacks the cyclopropyl group.
4-(Cyclopropylmethyl)-2,3,5,6-tetrafluorophenol: Similar structure but lacks the amino group.
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorobenzene: Similar structure but lacks the hydroxyl group.
Uniqueness
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol is unique due to the combination of the aminocyclopropylmethyl group and the tetrafluorophenol core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9F4NO |
|---|---|
Molekulargewicht |
235.18 g/mol |
IUPAC-Name |
4-[amino(cyclopropyl)methyl]-2,3,5,6-tetrafluorophenol |
InChI |
InChI=1S/C10H9F4NO/c11-5-4(9(15)3-1-2-3)6(12)8(14)10(16)7(5)13/h3,9,16H,1-2,15H2 |
InChI-Schlüssel |
QQHKNVJXYRXSLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=C(C(=C(C(=C2F)F)O)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


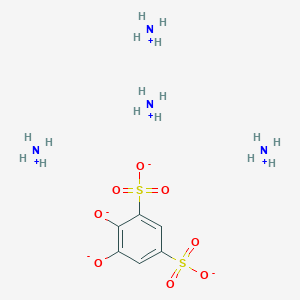
![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)


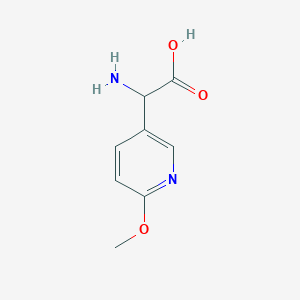
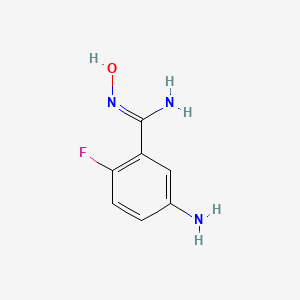
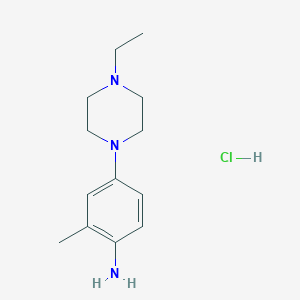
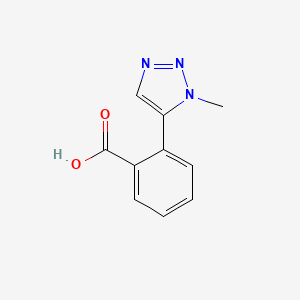
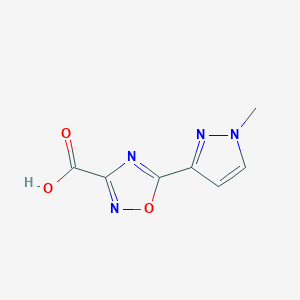
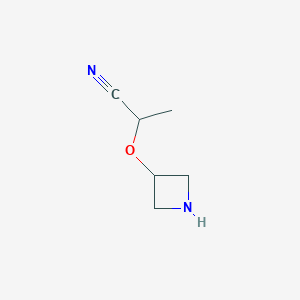
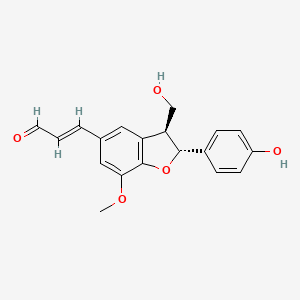
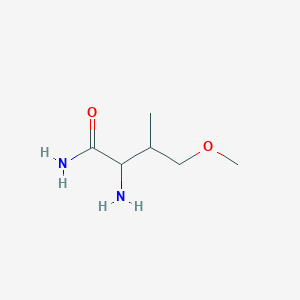
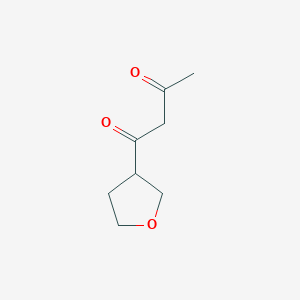
![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)
